molecular formula C21H22N4O2 B11186550 1-cyclohexyl-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)urea

1-cyclohexyl-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)urea

Cat. No.: B11186550
M. Wt: 362.4 g/mol
InChI Key: NJIVOIFJMGUOBY-UHFFFAOYSA-N
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Description

1-CYCLOHEXYL-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA is a complex organic compound that features a quinazolinone core structure

Preparation Methods

The synthesis of 1-CYCLOHEXYL-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA typically involves multi-step organic reactions. One common synthetic route includes the condensation of anthranilic acid derivatives with isocyanates under controlled conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction . Industrial production methods may involve optimization of these reactions to increase yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-CYCLOHEXYL-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA undergoes various types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted quinazolinone and dihydroquinazoline derivatives.

Scientific Research Applications

1-CYCLOHEXYL-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-CYCLOHEXYL-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA can be compared with other quinazolinone derivatives, such as:

The uniqueness of 1-CYCLOHEXYL-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

1-cyclohexyl-3-(4-oxo-2-phenylquinazolin-3-yl)urea

InChI

InChI=1S/C21H22N4O2/c26-20-17-13-7-8-14-18(17)23-19(15-9-3-1-4-10-15)25(20)24-21(27)22-16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H2,22,24,27)

InChI Key

NJIVOIFJMGUOBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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